3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-1H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3/c15-11-4-2-10(3-5-11)14-12-7-9(8-16)1-6-13(12)17-18-14/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAULCRCVHOEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624019 | |
| Record name | 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395100-12-6 | |
| Record name | 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Overview
The synthesis of 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile generally follows a strategy involving:
- Halogenation or functionalization of the indazole nucleus.
- Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura type) with arylboronic acids.
- Purification by chromatographic techniques.
This approach allows for high yields and structural diversity in the indazole derivatives.
Detailed Synthetic Procedures
Preparation of 3-Iodo-1H-indazole Intermediate
- Starting from 1H-indazole-5-carbonitrile, iodination is performed using iodine and potassium hydroxide in dimethylformamide (DMF) at room temperature.
- The reaction mixture is stirred for 1 hour, then quenched with aqueous sodium bisulfite and extracted with diethyl ether.
- The organic layer is washed, dried, and solvent removed to yield 3-iodo-1H-indazole-5-carbonitrile as a white solid with ~77% yield.
- Characterization includes IR (notable NH stretch at 3311 cm⁻¹, C-I stretch at 771 cm⁻¹) and ^1H NMR spectra confirming substitution.
Suzuki-Miyaura Cross-Coupling to Attach 4-Fluorophenyl Group
- The 3-iodo-1H-indazole-5-carbonitrile (0.3 g, 1.2 mmol) is reacted with 4-fluorophenylboronic acid (1.8 mmol) in a DMF/water mixture.
- Sodium bicarbonate (NaHCO₃) is added as a base, and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst (0.14 g, 0.12 mmol) is introduced.
- The mixture is refluxed at 80 °C for 8–12 hours with vigorous stirring.
- After reaction completion, the solvent is evaporated, and the residue is dissolved in ethyl acetate, washed, dried, and concentrated.
- Purification is achieved by silica gel column chromatography using 20% ethyl acetate in hexane.
- This step affords the target this compound with excellent yield and purity.
Reaction Conditions and Optimization
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iodination | Iodine, KOH, DMF, RT, 1 h | 77 | Mild conditions, room temperature |
| Suzuki Coupling | 4-Fluorophenylboronic acid, Pd(PPh₃)₄, NaHCO₃, DMF/H₂O, 80 °C, 8–12 h | High | Efficient, high selectivity |
| Purification | Silica gel chromatography, 20% ethyl acetate/hexane | - | Ensures high purity |
Mechanistic Insights
- The iodination step selectively introduces iodine at the 3-position of the indazole ring, activating it for cross-coupling.
- The Suzuki-Miyaura reaction proceeds via oxidative addition of Pd(0) to the C–I bond, transmetallation with the arylboronic acid, and reductive elimination to form the C–C bond.
- Use of NaHCO₃ as a mild base facilitates the reaction while minimizing side reactions.
- The reaction conditions are optimized for maximum yield and purity, with reflux temperature and reaction time critical for completion.
Additional Synthetic Routes and Notes
- Some literature reports alternative cyclization and reduction strategies for related indazole derivatives, involving in situ reduction of nitro groups and Knoevenagel condensation intermediates, but these are less directly applied to the specific this compound synthesis.
- Microwave-assisted methods and other novel heating techniques have been explored for related indole and indazole derivatives, enhancing reaction rates and yields, but specific data for this compound is limited.
- The molecular formula is C₁₄H₈FN₃ with a molecular weight of 237.23 g/mol, and the compound is characterized by standard spectroscopic methods (IR, NMR, MS) to confirm structure and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of indazole oxides.
Reduction: Formation of 3-(4-fluorophenyl)-1H-indazole-5-amine.
Substitution: Formation of various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile exhibits a variety of biological activities:
- Anticancer Activity : The compound has shown promise in targeting specific cancer cell lines. Studies suggest it may induce apoptosis and cell cycle arrest in cancer cells, making it a potential lead compound in anticancer drug development .
- Anti-inflammatory Properties : It has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Effects : Preliminary studies indicate potential antimicrobial activity, suggesting applications in developing new antibiotics.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Cancer Research : A study demonstrated that derivatives of this compound effectively inhibited specific kinases involved in cancer progression, leading to decreased tumor growth in preclinical models .
- Drug Development : Research highlighted its role as a lead compound for developing selective kinase inhibitors, which are crucial for targeted cancer therapies.
- Molecular Docking Studies : Investigations into its binding affinity to proteins involved in cancer pathways revealed significant interactions, suggesting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance the compound’s ability to permeate biological membranes and bind to target receptors. The carbonitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physical Properties
Biological Activity
3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's structure, synthesis, biological activity, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H7FN2, with a molecular weight of approximately 174.17 g/mol. The compound features an indazole core with a fluorophenyl group at the 3-position and a carbonitrile functional group at the 5-position. The presence of the fluorine atom enhances its electronic properties, which may contribute to its biological activity.
Synthesis
Various synthetic routes have been developed for producing indazole derivatives, including this compound. One common method involves the reaction of phenylhydrazine with an appropriate aldehyde followed by cyclization to form the indazole structure. This method allows for the introduction of different substituents that can modulate biological activity.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly:
- Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Molecular docking studies suggest effective binding to proteins involved in cancer pathways, potentially inhibiting their activity .
- Anti-inflammatory Properties : Indazole derivatives have been reported to possess anti-inflammatory effects. For instance, compounds with similar structures demonstrated inhibition of COX enzymes, which are critical in inflammatory processes .
- Antimicrobial Effects : Some studies have indicated that indazole derivatives can exhibit antimicrobial properties, although specific data on this compound remains limited.
The mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors by binding to their active sites, thereby blocking their function. This characteristic is crucial for its potential use in drug development.
Comparative Analysis with Similar Compounds
The following table summarizes notable structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1H-Indazole | Basic indazole structure | General biological activity |
| 5-Fluoro-1H-indazole | Fluorine at position 5 | Enhanced bioactivity against cancer |
| 3-(4-Methoxyphenyl)-1H-indazole | Methoxy group at position 3 | Anti-inflammatory properties |
| 3-Amino-1H-indazole | Amino group at position 3 | Potential neuroprotective effects |
The unique combination of functional groups in this compound may provide distinct pharmacological profiles compared to these similar compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activities of indazole derivatives:
- Anticancer Studies : A study demonstrated that derivatives similar to this compound effectively inhibited cancer cell proliferation through apoptosis induction .
- Inflammation Models : Research showed significant inhibition of COX enzymes by structurally related compounds, suggesting potential therapeutic applications in inflammatory diseases .
- Binding Affinity Studies : Molecular docking simulations indicated strong binding affinities of the compound towards specific cancer-related proteins, supporting its role as a potential anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile, and how can intermediates be characterized?
- Methodological Answer : A common approach involves condensation reactions starting with fluorinated aryl precursors. For example, intermediates like 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (CAS 64169-67-1) can be synthesized via HBr salt precipitation from methanol and characterized using NMR (e.g., δ −115.85 in ¹⁹F NMR) and GC-MS (m/z 364) . Intermediate purity is critical; analytical techniques such as elemental analysis (C, H, N) and mass spectrometry should be prioritized.
Q. How can researchers address low solubility of fluorinated indazole derivatives in aqueous experimental systems?
- Methodological Answer : Low solubility (e.g., in water) can be mitigated using co-solvents like DMSO or ethanol, or by derivatization. For instance, modifying the carbonitrile group into a more polar functional group (e.g., amide) improves solubility while retaining biological activity . Solubility testing should include phase diagrams and stability assays under physiological conditions.
Q. What spectroscopic techniques are most effective for characterizing this compound and its analogs?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic proton environments and confirm fluorophenyl substitution patterns.
- ¹⁹F NMR : Quantify fluorine incorporation (e.g., δ −115.85 for fluorophenyl groups) .
- GC-MS/EI : Verify molecular weight (e.g., m/z 364) and fragmentation patterns .
- IR Spectroscopy : Identify nitrile stretching vibrations (~2200 cm⁻¹) and fluorophenyl C-F bonds.
Advanced Research Questions
Q. How can reaction conditions be optimized for fluorinated indazole synthesis using design of experiments (DoE)?
- Methodological Answer : Apply factorial design to minimize trial-and-error approaches. For example:
- Variables : Temperature, catalyst loading, solvent polarity.
- Response Metrics : Yield, purity, reaction time.
- Statistical Analysis : Use ANOVA to identify significant factors and interactions. Evidence from chemical engineering design (CRDC subclass RDF2050112) supports this approach .
Q. What computational strategies can predict reaction pathways for synthesizing fluorinated indazole derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model reaction energetics and transition states. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing development time by 30–50% . Tools like Gaussian or ORCA are recommended for simulating intermediates like 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile .
Q. How should researchers resolve contradictions in biological activity data for fluorinated indazoles across studies?
- Methodological Answer :
- Theoretical Framework : Align experimental results with mechanistic hypotheses (e.g., enzyme inhibition vs. allosteric modulation) .
- Data Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity, enzymatic activity assays).
- Meta-Analysis : Compare results with structurally similar compounds (e.g., 5-bromo-3-(4-fluorophenyl)-1H-indazole) to identify substituent effects .
Q. What strategies improve the bioavailability of fluorinated indazole-carbonitrile derivatives?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate) or prodrug formulations.
- In Silico ADME Prediction : Tools like SwissADME predict logP, permeability, and metabolic stability.
- In Vivo Validation : Use pharmacokinetic studies in rodent models to assess AUC and half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
